N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide, also known as MN-18, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. MN-18 is a relatively new compound that was first synthesized in 2012, and since then, several studies have been conducted to investigate its properties.
Wirkmechanismus
N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide acts on the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide binds to cannabinoid receptors in the body, which leads to the activation of various signaling pathways that can modulate these processes.
Biochemical and Physiological Effects:
N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which can affect mood and behavior. N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide can also modulate the activity of various enzymes and proteins involved in inflammation and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is that it is a relatively new compound, which means that there is still much to be learned about its properties and potential applications. This presents an opportunity for researchers to explore new avenues of research and potentially discover new therapeutic applications for the compound. One limitation of N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is that it is a synthetic compound, which means that it may not be as effective or safe as natural compounds.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of cancer and pain management. Another area of interest is the investigation of the long-term effects of N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide use and its potential for addiction and abuse. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide and its effects on various physiological processes.
Synthesemethoden
The synthesis of N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide involves several steps, including the reaction of 4-piperidone with 3-methylbutanoyl chloride to form 1-(3-methylbutanoyl)piperidin-4-ol, which is then reacted with indazole-3-carboxylic acid to yield N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has anti-tumor properties and can inhibit the growth of cancer cells. N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has also been studied for its potential use in pain management and as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12(2)11-16(23)22-9-7-13(8-10-22)19-18(24)17-14-5-3-4-6-15(14)20-21-17/h3-6,12-13H,7-11H2,1-2H3,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNKBHWFRSBRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.